Doxorubicin-SMCC is a conjugate formed by linking doxorubicin, a potent chemotherapeutic agent, to succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate, commonly referred to as SMCC. This compound is primarily utilized in the development of antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic drugs selectively to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.
Doxorubicin is derived from the bacterium Streptomyces peucetius and is widely used in cancer treatment due to its ability to intercalate DNA and inhibit topoisomerase II. SMCC serves as a bifunctional linker that facilitates the covalent attachment of drugs to antibodies or other biomolecules through its reactive maleimide and N-hydroxysuccinimide groups.
Doxorubicin-SMCC falls under the category of drug-linker conjugates, specifically within the realm of targeted cancer therapies. These conjugates are classified based on their chemical structure, mechanism of action, and intended therapeutic application.
The synthesis of Doxorubicin-SMCC involves a two-step process:
Doxorubicin-SMCC features the molecular structure of doxorubicin linked via the SMCC moiety. The key components include:
The molecular formula for doxorubicin is with a molecular weight of approximately 579.6 g/mol. The SMCC component adds additional molecular weight and functional capability for conjugation .
The primary chemical reaction involved in synthesizing Doxorubicin-SMCC is the formation of an amide bond between the primary amine group of doxorubicin and the NHS ester group of SMCC. This reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon in the NHS ester, resulting in the release of N-hydroxysuccinimide and forming the stable amide bond .
Doxorubicin exerts its cytotoxic effects primarily through:
In the context of Doxorubicin-SMCC, these mechanisms are enhanced by targeted delivery through antibody-mediated uptake into cancer cells, thereby increasing local drug concentration while reducing systemic exposure .
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of Doxorubicin-SMCC .
Doxorubicin-SMCC is primarily utilized in:
This compound exemplifies a significant advancement in cancer therapeutics by combining traditional chemotherapy with targeted delivery systems, thereby improving treatment outcomes while minimizing adverse effects .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3